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molecular formula C9H6BrCl B8638034 1-Bromo-2-chloro-3-(prop-1-yn-1-yl)benzene

1-Bromo-2-chloro-3-(prop-1-yn-1-yl)benzene

Cat. No. B8638034
M. Wt: 229.50 g/mol
InChI Key: FKZDDWZQURUZBC-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

To a microwave vial were added 1,3-dibromo-2-chlorobenzene (780 mg, 2.89 mmol), trimethyl(prop-1-ynyl)silane (0.645 mL, 4.33 mmol), copper iodide (28 mg, 0.14 mmol), PdCl2(dppf) CH2Cl2 (118 mg, 0.14 mmol), tetrabutylammonium fluoride (1 M in THF, 8.66 mL, 8.66 mmol), diisopropylamine (1.23 mL, 8.66 mmol) and anhydrous DMF (5 mL). The vial was capped and purged with argon and the mixture was irradiated at 100° C. for 1 h in a microwave reactor. The mixture was diluted with water and extracted with DCM three times, dried through a phase separator and concentrated in vacuo. The product was purified by flash chromatography (100% heptanes as eluent) to give 146 mg (22% yield) of the title compound. 1H NMR (500 MHz, DMSO-d6) δ ppm 2.13 (s, 3 H) 7.24 (t, J=7.88 Hz, 1 H) 7.53 (dd, J=7.57, 1.26 Hz, 1 H) 7.74 (dd, J=8.04, 1.42 Hz, 1 H); MS (CI) m/z 231 [M+H]+.
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
0.645 mL
Type
reactant
Reaction Step One
Quantity
8.66 mL
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
28 mg
Type
catalyst
Reaction Step One
Quantity
118 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
22%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[Cl:9].C[Si](C)(C)[C:12]#[C:13][CH3:14].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C(NC(C)C)(C)C>[Cu](I)I.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.CN(C=O)C>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:12]#[C:13][CH3:14])[C:3]=1[Cl:9] |f:2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
780 mg
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)Cl
Name
Quantity
0.645 mL
Type
reactant
Smiles
C[Si](C#CC)(C)C
Name
Quantity
8.66 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1.23 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
28 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
118 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
CUSTOM
Type
CUSTOM
Details
purged with argon
CUSTOM
Type
CUSTOM
Details
the mixture was irradiated at 100° C. for 1 h in a microwave reactor
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM three times
CUSTOM
Type
CUSTOM
Details
dried through a phase separator
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (100% heptanes as eluent)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)C#CC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 146 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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